molecular formula C24H29ClN2S B11030240 [4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl](pyrrolidin-1-yl)methanethione

[4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl](pyrrolidin-1-yl)methanethione

Cat. No.: B11030240
M. Wt: 413.0 g/mol
InChI Key: UPIZNRFYAHNCJF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione is a complex organic compound that features a quinoline core substituted with a chlorophenyl group, multiple methyl groups, and a pyrrolidinyl methanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by the introduction of the chlorophenyl group and the methyl groups. The final step involves the attachment of the pyrrolidinyl methanethione moiety. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and protein-ligand interactions .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications range from the production of pharmaceuticals to the creation of advanced polymers .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-Chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-ylmethanethione lies in its combination of a quinoline core with a pyrrolidinyl methanethione moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H29ClN2S

Molecular Weight

413.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-3H-quinolin-6-yl]-pyrrolidin-1-ylmethanethione

InChI

InChI=1S/C24H29ClN2S/c1-23(2)16-24(3,18-8-10-19(25)11-9-18)20-15-17(7-12-21(20)26(23)4)22(28)27-13-5-6-14-27/h7-12,15H,5-6,13-14,16H2,1-4H3

InChI Key

UPIZNRFYAHNCJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C)C=CC(=C2)C(=S)N3CCCC3)(C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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